N,N-Dimethyldodecylamine

Description

Fourier-Transform Infrared (FT-IR) Spectral Analysis

FT-IR spectroscopy reveals key functional groups in this compound. The spectrum exhibits:

- C–H stretching vibrations at 2,850–2,950 cm⁻¹ (methylene and methyl groups).

- N–C symmetric bending near 1,470 cm⁻¹ .

- C–N stretching at 1,020–1,250 cm⁻¹ , though this band often overlaps with C–C vibrations.

The absence of N–H stretches (3,300–3,500 cm⁻¹) confirms its tertiary amine structure, distinguishing it from primary or secondary amines.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, CDCl₃):

- δ 0.88 ppm (t, 3H, J = 6.8 Hz): Terminal methyl group of the dodecyl chain.

- δ 1.26 ppm (m, 20H): Methylene protons in the dodecyl chain.

- δ 2.18 ppm (t, 2H, J = 7.2 Hz): Methylene protons adjacent to the nitrogen.

- δ 2.28 ppm (s, 6H): Methyl groups bonded to nitrogen.

¹³C NMR (100 MHz, CDCl₃):

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry yields a molecular ion peak at m/z 213 , corresponding to the molecular weight of C₁₄H₃₁N. Key fragmentation pathways include:

- Alpha cleavage : Loss of a methyl group (m/z 198).

- McLafferty rearrangement : Elimination of ethylene from the dodecyl chain (m/z 154).

- Secondary fragmentation : Formation of low-mass ions such as m/z 58 (C₃H₈N⁺).

The base peak at m/z 58 corresponds to the dimethylaminopropyl ion (C₃H₈N⁺), a common fragment in tertiary amines with long alkyl chains.

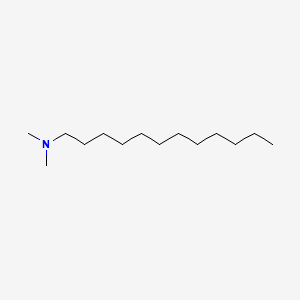

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyldodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31N/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFWDNVOPHGWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31N | |

| Record name | N,N-DIMETHYLDODECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1920-05-4 (acetate), 19959-22-9 (hydrobromide), 2016-48-0 (hydrochloride) | |

| Record name | N,N-Dimethyl-1-dodecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1026906 | |

| Record name | N,N-Dimethyldodecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N,n-dimethyldodecylamine appears as a clear yellow liquid with a fishlike odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid, Clear yellow liquid with a fishy odor; [CAMEO] Clear colorless liquid; [MSDSonline] | |

| Record name | N,N-DIMETHYLDODECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyldodecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | N,N-Dimethyldodecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6376 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

112-18-5, 68390-97-6, 68391-04-8 | |

| Record name | N,N-DIMETHYLDODECYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20238 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauryldimethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-1-dodecanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C16-18-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068390976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C12-18-alkyldimethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068391048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyldodecylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dodecanamine, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyldodecan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C12-18-alkyldimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL LAURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V2OM30I1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYL-1-DODECANAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Scientific Research Applications

Surfactant Applications

N,N-Dimethyldodecylamine is primarily utilized as a surfactant in various formulations, including detergents and personal care products. Its derivatives, such as this compound N-Oxide, exhibit amphoteric properties, making them effective in different pH environments.

- Foam Boosters : this compound N-Oxide is used as a foam booster in detergents. Studies have shown that this compound enhances foam stability and performance in cleaning applications .

- Protein Extraction : The compound is also employed in the extraction of membrane proteins. It has been demonstrated that this compound N-Oxide can facilitate the solubilization of proteins while maintaining their functional integrity .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an intermediate for various drug formulations. Its derivatives play crucial roles in enhancing drug delivery systems.

- Drug Delivery Systems : Research indicates that the compound can be used to improve the solubility and bioavailability of poorly soluble drugs by forming micelles . This property is particularly beneficial in developing formulations for targeted drug delivery.

Industrial Applications

The compound is widely used in multiple industrial applications, including:

- Corrosion Inhibitors : this compound is utilized as a corrosion inhibitor in oil and gas industries. Its ability to adsorb onto metal surfaces helps prevent corrosion by forming protective films .

- Textile Industry : In textile processing, it acts as a wetting agent and dyeing auxiliary, improving dye uptake and fabric treatment processes .

- Plastic Industry : The compound serves as a molecular weight regulator during polymerization processes, contributing to the production of high-performance plastics .

Environmental Considerations

The biodegradability of this compound has been evaluated under various conditions. Studies indicate that it undergoes significant biodegradation in sewage treatment plants, with elimination rates exceeding 99% under optimal conditions . This characteristic is essential for minimizing environmental impact during its use.

Case Study 1: Pharmaceutical Development

A notable case involved a pharmaceutical company that transitioned from importing this compound N-Oxide to sourcing it locally. The company reported substantial cost savings while maintaining product quality, leading to a long-term partnership with the supplier .

Case Study 2: Protein Research

In a study examining the effects of this compound N-Oxide on protein structure, researchers found that concentrations above the critical micelle concentration led to significant structural changes in β-lactoglobulin. This finding underscores the compound's utility in biophysical research and protein characterization .

Comparison with Similar Compounds

Homologous Alkyl Dimethylamines

DMDA belongs to a series of N,N-dimethylalkylamines with varying chain lengths. Key homologues include:

Key Trends :

- Chain Length vs. Physicochemical Properties : Longer alkyl chains (e.g., C16, C18) increase hydrophobicity, lowering critical micelle concentration (CMC) and enhancing surfactant efficiency in mixed systems .

- Antimicrobial Activity : DMDA's C12 chain balances lipophilicity and solubility, enabling effective microbial membrane disruption .

This compound N-Oxide (DDAO)

DDAO (CAS 1643-20-5), the oxidized form of DMDA, is a non-ionic surfactant with distinct properties:

Functional Differences :

- Detergent Stability : DDAO (3 wt%) reduces the crystallization temperature of sodium dodecyl sulfate (SDS) systems by altering micelle dynamics, improving low-temperature stability .

- Synergistic Effects : In atmospheric aerosols, DDAO synergizes with SDS to enhance surface tension reduction and CMC lowering .

Bis-Ammonium Derivatives

DMDA reacts with 1,3-dichloro-2-propanol to form bis-quaternary ammonium salts (BQAS), which exhibit broad-spectrum bactericidal activity (90% yield) . Compared to DMDA:

- Enhanced Bioactivity : BQAS derivatives show higher thermal stability and surface activity due to dual cationic charges .

- Environmental Impact : Quaternary ammonium compounds (QACs) like BQAS persist in wastewater, necessitating advanced detection methods .

Analytical and Environmental Considerations

Detection Methods

- LC/MS/MS : DMDA and DMOA are quantified in water samples with detection limits of 4.7 ng/L and 0.80 ng/L, respectively. Longer-chain homologues (e.g., DMOA) exhibit lower LODs due to increased retention on SPE columns .

- GC-MS : DMDA is identified via fragmentation patterns shared with homologues (e.g., N,N-dimethyltetradecylamine), validated using reference standards .

Preparation Methods

Reductive Amination of Dodecylamine

Reductive amination represents the most direct route to N,N-dimethyldodecylamine, leveraging formaldehyde as the methylating agent. In this method, dodecylamine undergoes sequential condensation with formaldehyde followed by reduction. A study utilizing sodium cyanoborohydride (NaBH3CN) in tetrahydrofuran (THF) at 80°C achieved 85% yield after 24 hours . However, competing N,N-dimethylation and over-alkylation necessitate precise stoichiometric control.

Catalytic hydrogenation offers an alternative reduction pathway. Palladium-on-charcoal (Pd/C) under 30 bar H2 pressure in ethanol at 120°C selectively produces this compound with 92% purity . The reaction proceeds via a Schiff’s base intermediate, where the imine formed from dodecylamine and formaldehyde is hydrogenated. Elevated temperatures (>100°C) mitigate byproduct formation but risk decomposing sensitive functional groups.

Catalytic Hydrogenation of N,N-Dimethyldodecanamide

Hydrogenation of amides to amines has emerged as a high-yield route. N,N-Dimethyldodecanamide, when treated with hydrogen gas in 1,2-dimethoxyethane at 120°C under 3000 Torr pressure, undergoes complete reduction to this compound within 1 hour . The use of molecular sieves ensures anhydrous conditions, critical for preventing hydrolysis side reactions. This method, patented in WO2021/109109, achieves 99% yield with minimal purification .

Table 1: Hydrogenation of N,N-Dimethyldodecanamide

| Parameter | Value |

|---|---|

| Catalyst | Molecular sieves |

| Solvent | 1,2-Dimethoxyethane |

| Temperature | 120°C |

| Pressure | 3000 Torr |

| Reaction Time | 1 hour |

| Yield | 99% |

Alkylation of Dimethylamine with Dodecyl Halides

Nucleophilic alkylation of dimethylamine with dodecyl halides (e.g., 1-bromododecane) provides a straightforward pathway. In a optimized procedure, dimethylamine reacts with 1-bromododecane in dichloromethane at 60°C for 12 hours, yielding 78% this compound . Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates by improving interfacial contact.

Copper-chromium (Cu-Cr) catalysts enable gas-phase alkylation at industrial scales. At 250°C and 7500 Torr, dimethylamine and 1-chlorododecane react over Cu-Cr catalysts to produce the target amine with 96.1% selectivity . This method minimizes solvent use and facilitates continuous production.

Leuckart Reaction for N-Methylation

The Leuckart reaction, employing formic acid and formaldehyde, offers a solvent-free route. Dodecylamine reacts with excess formaldehyde and formic acid at 150°C, yielding this compound via in situ reduction of the iminium intermediate . CO2 effervescence marks reaction completion, typically within 6–8 hours. While this method avoids external reductants, product isolation requires careful neutralization and distillation.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous-flow reactors using Cu-Cr catalysts achieve throughputs exceeding 100 kg/day with 94% purity . Downstream purification involves vacuum distillation (b.p. 268–270°C at 760 Torr) or acid-base extraction to remove residual amines . Environmental regulations increasingly favor hydrogenation over halide-based routes due to reduced waste generation.

Table 2: Comparative Analysis of Preparation Methods

| Method | Yield | Temperature | Pressure | Scalability |

|---|---|---|---|---|

| Reductive Amination | 85% | 80°C | Ambient | Moderate |

| Amide Hydrogenation | 99% | 120°C | 3000 Torr | High |

| Alkylation | 78% | 60°C | Ambient | High |

| Leuckart Reaction | 70% | 150°C | Ambient | Low |

Q & A

Basic Question: What are the recommended analytical methods for detecting N,N-Dimethyldodecylamine (DMDA) in environmental samples?

Methodological Answer:

DMDA can be quantified in water samples (e.g., river or seawater) using liquid chromatography-tandem mass spectrometry (LC/MS/MS) . The protocol involves:

Solid-phase extraction (SPE) to concentrate the analyte.

Evaporation of the eluent and reconstitution in methanol (1 mL).

LC/MS/MS analysis with optimized separation parameters to resolve DMDA from matrix interferences.

This method achieves a detection limit of 4.7 ng/L for DMDA, validated in environmental matrices . For quality control, spike recovery tests and comparison with certified reference materials are essential.

Basic Question: How should this compound be handled safely in laboratory settings?

Methodological Answer:

DMDA is classified as a skin and eye irritant. Key safety protocols include:

Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles.

Ventilation: Use fume hoods to avoid inhalation of vapors.

First Aid: Immediate flushing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .

Storage: Keep containers sealed in cool, dry areas away from oxidizing agents.

Advanced Question: How does DMDA interact with lanthanide ions in aqueous solutions, and what experimental approaches characterize its self-organization?

Methodological Answer:

DMDA forms micellar aggregates with lanthanide ions (e.g., La³⁺, Eu³⁺) in water-decanol systems. Key methodologies include:

Adsorption Isotherms: Combined Gibbs and Langmuir equations to model monomolecular layer formation.

Spectroscopy:

- Dynamic Light Scattering (DLS) and Fluorescent Analysis to determine micelle size (e.g., 5–20 nm) and aggregation numbers.

- EPR and NMR to study molecular dynamics and micelle geometry.

Quantum Chemical Simulations: Validate experimental data on micelle structure and critical micellization concentrations .

Advanced Question: What methodological strategies resolve contradictions in identifying DMDA homologs during non-targeted screening?

Methodological Answer:

Distinguishing DMDA from homologs (e.g., N,N-dimethyltetradecylamine) requires:

Multi-Technique Cross-Validation:

- GC-MS: Retention index matching and library spectra comparison.

- LC-HRMS: Precursor-oriented spectral search using databases (e.g., volDB) to match MS/MS fragmentation patterns.

Reference Standards: Confirmatory analysis with homolog-specific standards to resolve false positives .

Statistical Consistency: Compare analyte distribution patterns across samples to ensure identification reliability.

Advanced Question: How does nitrosation affect the mutagenicity of DMDA derivatives, and how is this assessed experimentally?

Methodological Answer:

Nitrosated DMDA derivatives (e.g., N-nitroso-DMDA) exhibit mutagenicity under specific conditions:

Nitrosation Protocol: Treat DMDA with nitrous acid (HNO₂) to synthesize derivatives.

Ames Test: Use Salmonella strain TA1535 with liver S9 activation (rat or hamster-derived) to assess mutagenicity.

Controls: Include non-nitrosated DMDA and S9-free setups to isolate mutagenic effects. Results show nitrosated derivatives are mutagenic only with S9 activation .

Basic Question: What synthetic routes are used to prepare DMDA-based surfactants, and how are purity and yield optimized?

Methodological Answer:

DMDA is a precursor for surfactants like gemini compounds. A typical synthesis involves:

Alkylation: React DMDA with 1-bromododecane in ethanol under reflux (24–48 hours).

Purification: Recrystallize in acetone to remove unreacted reagents.

Quality Control:

- Gas Chromatography (GC): Verify purity (≥98%).

- Elemental Analysis: Confirm molecular composition .

Yield optimization focuses on stoichiometric ratios and temperature control (60–80°C).

Advanced Question: How do environmental factors influence DMDA’s stability and degradation pathways in aquatic systems?

Methodological Answer:

DMDA’s persistence depends on:

pH and Ionic Strength: Higher salinity accelerates hydrolysis; neutral pH favors stability.

Photodegradation: UV exposure studies show 50% degradation within 72 hours under simulated sunlight.

Microbial Degradation: Use LC/MS/MS to track metabolite formation (e.g., dimethylamine) in bioaugmented water samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.